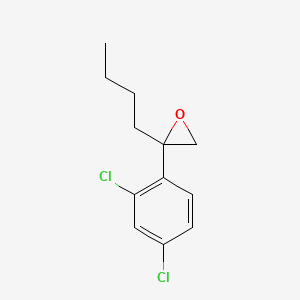

Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-

Description

BenchChem offers high-quality Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-2-(2,4-dichlorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O/c1-2-3-6-12(8-15-12)10-5-4-9(13)7-11(10)14/h4-5,7H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPUYQOPWLYDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CO1)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455876 | |

| Record name | Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88374-07-6 | |

| Record name | Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-butyl-2-(2,4-dichlorophenyl)oxirane

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of 2-butyl-2-(2,4-dichlorophenyl)oxirane. The information is intended for researchers, scientists, and professionals involved in drug development and agrochemical research.

Chemical Identity and Structure

2-butyl-2-(2,4-dichlorophenyl)oxirane is an organic compound featuring a substituted oxirane (epoxide) ring. The structure is characterized by a butyl group and a 2,4-dichlorophenyl group attached to the same carbon atom of the oxirane ring. This asymmetric substitution pattern is key to its chemical reactivity.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 2-butyl-2-(2,4-dichlorophenyl)oxirane | [1] |

| CAS Number | 88374-07-6 | [1] |

| Molecular Formula | C₁₂H₁₄Cl₂O | [1] |

| Molecular Weight | 245.14 g/mol | [1] |

| InChI Key | SBPUYQOPWLYDBB-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCCCC1(CO1)C2=C(C=C(C=C2)Cl)Cl | [1] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 2-butyl-2-(2,4-dichlorophenyl)oxirane are not widely available in peer-reviewed literature. The data presented below is compiled from chemical supplier databases and should be considered as approximate values.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | ~277-280 °C | [2] |

| Melting Point | ~ -67 to -65 °C | [2] |

| Density | ~1.23 g/mL | [2] |

| Solubility | Good solubility in common organic solvents | [2] |

| XLogP3 | 4.3 | [1] |

Synthesis and Reactivity

The primary route for the synthesis of 2-butyl-2-(2,4-dichlorophenyl)oxirane is through the epoxidation of the corresponding alkene precursor, 1-(2,4-dichlorophenyl)hex-1-ene.[4]

Experimental Protocol: Epoxidation of 1-(2,4-dichlorophenyl)hex-1-ene

The following is a representative experimental protocol based on common epoxidation procedures. Actual yields and optimal conditions may vary.

Materials:

-

1-(2,4-dichlorophenyl)hex-1-ene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-(2,4-dichlorophenyl)hex-1-ene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA in dichloromethane to the cooled solution of the alkene over a period of 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure 2-butyl-2-(2,4-dichlorophenyl)oxirane.

Chemical Reactivity

The reactivity of 2-butyl-2-(2,4-dichlorophenyl)oxirane is dominated by the strained three-membered epoxide ring, making it susceptible to ring-opening reactions with various nucleophiles.[3] The presence of the electron-withdrawing 2,4-dichlorophenyl group influences the regioselectivity of these reactions. Under basic or neutral conditions, nucleophilic attack is expected to occur at the less sterically hindered primary carbon of the oxirane ring.

Biological Activity and Significance

2-butyl-2-(2,4-dichlorophenyl)oxirane is primarily known as a process-related impurity in the production of the triazole fungicide, Hexaconazole.[4][5] Hexaconazole is a broad-spectrum systemic fungicide used to control a variety of fungal diseases in crops.[6]

Mechanism of Action

Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors, ultimately disrupting the structure and function of the fungal cell membrane and inhibiting fungal growth.

Ergosterol Biosynthesis Pathway and Inhibition

The ergosterol biosynthesis pathway is a complex multi-step process that converts acetyl-CoA into ergosterol. The diagram below illustrates the key steps in this pathway and the point of inhibition by azole fungicides.

Caption: Simplified Ergosterol Biosynthesis Pathway and Site of Azole Inhibition.

Analytical Methods

The detection and quantification of 2-butyl-2-(2,4-dichlorophenyl)oxirane, particularly as an impurity in Hexaconazole, typically rely on chromatographic techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the methods of choice for the separation and identification of this compound.

Safety and Toxicology

Detailed toxicological data, such as LD50 values, for 2-butyl-2-(2,4-dichlorophenyl)oxirane are not publicly available. However, as an organic compound containing an epoxide ring and chlorinated aromatic moiety, it should be handled with appropriate safety precautions in a laboratory setting.

General Safety Recommendations: [2][8]

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water.

-

Keep away from heat, sparks, and open flames.

Conclusion

2-butyl-2-(2,4-dichlorophenyl)oxirane is a chemically reactive molecule of interest primarily due to its role as an impurity in the fungicide Hexaconazole. Its presumed mechanism of action, through the inhibition of the ergosterol biosynthesis pathway, aligns with that of the parent compound. While detailed experimental and toxicological data are scarce in the public domain, this guide provides a foundational understanding of its chemical nature, synthesis, and biological relevance for researchers in the fields of agrochemistry and drug discovery. Further research would be beneficial to fully characterize its physicochemical properties, biological activity, and toxicological profile.

References

- 1. Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | C12H14Cl2O | CID 11118288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Buy Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | 88374-07-6 [smolecule.com]

- 4. Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | 88374-07-6 | Benchchem [benchchem.com]

- 5. 2-butyl-2-(2,4-dichlorophenyl)oxirane [chemicalbook.com]

- 6. Hexaconazole | C14H17Cl2N3O | CID 66461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

In-Depth Technical Guide: Physicochemical and Synthetic Profile of 2-(2,4-dichlorophenyl)-2-n-butyl-oxirane (CAS No. 88374-07-6)

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and potential biological interactions of the compound 2-(2,4-dichlorophenyl)-2-n-butyl-oxirane, registered under CAS number 88374-07-6. This molecule is of significant interest as a chemical intermediate and is recognized as an impurity in the production of the triazole fungicide, Hexaconazole.

Physicochemical Data

The following tables summarize the key physicochemical properties of 2-(2,4-dichlorophenyl)-2-n-butyl-oxirane. The data has been aggregated from various chemical databases and computational predictions.

| Identifier | Value | Source |

| CAS Number | 88374-07-6 | - |

| IUPAC Name | 2-butyl-2-(2,4-dichlorophenyl)oxirane | [1] |

| Molecular Formula | C₁₂H₁₄Cl₂O | [1] |

| Synonyms | 2-(2,4-Dichlorophenyl)-2-n-butyl-oxirane, 2-Butyl-2-(2,4-dichlorophenyl)oxirane | [2] |

| Property | Value | Source |

| Molecular Weight | 245.14 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | Approx. 1.23 g/mL | [3] |

| Boiling Point | Approx. 277-280 °C | [3] |

| Melting Point | Approx. -67 to -65 °C | [3] |

| XLogP3 (Computed) | 4.3 | [1] |

| Vapor Pressure | No data available | [4] |

| Water Solubility | Good solubility in common organic solvents.[3] Specific quantitative data is not readily available. | |

| Octanol-Water Partition Coefficient (LogP) | The computed XLogP3 value suggests a lipophilic nature. Experimentally determined LogP is not readily available. | [1] |

Experimental Protocols: Synthesis of 2-(2,4-dichlorophenyl)-2-n-butyl-oxirane

Two primary synthetic routes for the preparation of 2-(2,4-dichlorophenyl)-2-n-butyl-oxirane are the epoxidation of its corresponding alkene precursor and the Corey-Chaykovsky reaction.[5]

Epoxidation of 1-(2,4-dichlorophenyl)hex-1-ene

This method involves the direct oxidation of the alkene double bond to form the epoxide ring, commonly employing a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).[5]

General Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting material, 1-(2,4-dichlorophenyl)hex-1-ene (1 equivalent), in a suitable inert solvent such as dichloromethane or chloroform.[5]

-

Reagent Addition: Cool the solution in an ice bath. To the stirred solution, add m-chloroperoxybenzoic acid (m-CPBA, approximately 1.1 equivalents) portion-wise, maintaining the temperature below 5 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6][7]

-

Reaction Quench and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite. Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-(2,4-dichlorophenyl)-2-n-butyl-oxirane.[6]

Corey-Chaykovsky Reaction

This reaction provides an alternative route to epoxides from ketones. The precursor for this synthesis would be 1-(2,4-dichlorophenyl)pentan-1-one, which reacts with a sulfur ylide.[8]

General Experimental Protocol:

-

Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of trimethylsulfonium iodide (1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO). To this stirred suspension, add a strong base such as sodium hydride (1 equivalent) portion-wise. Stir the mixture at room temperature for approximately 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.[9][10]

-

Reaction with Ketone: Cool the ylide solution in an ice bath. Add a solution of 1-(2,4-dichlorophenyl)pentan-1-one (1 equivalent) in anhydrous DMSO dropwise to the ylide solution.

-

Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC. Upon completion, pour the reaction mixture into ice-cold water and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude epoxide can be purified by column chromatography.[9]

Biological Activity and Signaling Pathways

As an impurity of the fungicide Hexaconazole, 2-(2,4-dichlorophenyl)-2-n-butyl-oxirane is presumed to exhibit fungicidal properties. The primary mode of action for triazole fungicides like Hexaconazole is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.

Inhibition of Ergosterol Biosynthesis

The fungicidal activity is attributed to the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical in the conversion of lanosterol to ergosterol. The disruption of this pathway leads to the accumulation of toxic sterol precursors and a deficiency of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane.

Potential Impact on Cellular Signaling: Akt and MAPK Pathways

While direct studies on 2-(2,4-dichlorophenyl)-2-n-butyl-oxirane are limited, research on its parent compound, Hexaconazole, has demonstrated effects on key cellular signaling cascades in non-target organisms. For instance, studies in zebrafish have shown that Hexaconazole exposure can alter the Akt and MAPK signaling pathways, which are crucial for cell survival, proliferation, and apoptosis. This suggests potential toxicological implications that may warrant further investigation for this oxirane derivative.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions. All chemical handling should be performed by trained personnel in accordance with established safety protocols.

References

- 1. Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | C12H14Cl2O | CID 11118288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | 88374-07-6 | Benchchem [benchchem.com]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]

- 9. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 10. Corey-Chaykovsky Reaction [organic-chemistry.org]

Technical Guide: Solubility Profile of 2-butyl-2-(2,4-dichlorophenyl)oxirane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-butyl-2-(2,4-dichlorophenyl)oxirane is an organic compound with the chemical formula C₁₂H₁₄Cl₂O.[1] Its structure, featuring a dichlorophenyl group, a butyl chain, and an oxirane ring, suggests a moderate to high lipophilicity. This characteristic indicates good solubility in common organic solvents.[2] Understanding the precise solubility of this compound is critical for its application in organic synthesis, formulation development, and toxicological studies. This guide provides a framework for determining these solubility parameters.

Compound Properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₄Cl₂O |

| Molecular Weight | 245.14 g/mol [1] |

| Appearance | Colorless to light yellow liquid |

| Density | ~1.23 g/mL |

| Boiling Point | ~277-280°C |

| Melting Point | ~ -67 to -65°C |

Expected Solubility Profile

Based on its chemical structure, 2-butyl-2-(2,4-dichlorophenyl)oxirane is expected to be readily soluble in a range of non-polar and polar aprotic organic solvents. The presence of the dichlorophenyl and butyl groups contributes to its lipophilic nature, while the oxygen atom in the oxirane ring may allow for some interaction with more polar solvents.

Table 1: Predicted Qualitative Solubility of 2-butyl-2-(2,4-dichlorophenyl)oxirane

| Solvent Class | Example Solvents | Predicted Solubility |

| Non-Polar | Hexane, Toluene, Cyclohexane | High |

| Halogenated | Dichloromethane, Chloroform | High |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Moderate to High |

| Esters | Ethyl acetate | Moderate to High |

| Alcohols | Methanol, Ethanol | Low to Moderate |

| Aqueous | Water | Very Low |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is required. The following section details a robust method for determining the solubility of 2-butyl-2-(2,4-dichlorophenyl)oxirane in various organic solvents using a gravimetric or High-Performance Liquid Chromatography (HPLC) method.

Materials and Equipment

-

2-butyl-2-(2,4-dichlorophenyl)oxirane (purity >95%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Rotary evaporator (for gravimetric method)

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of the target compound.

Caption: Experimental workflow for solubility determination.

Detailed Methodologies

3.3.1. Sample Preparation and Equilibration

-

Add an excess amount of 2-butyl-2-(2,4-dichlorophenyl)oxirane to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. The excess solid ensures that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient time (e.g., 24 to 48 hours) to ensure that equilibrium solubility is reached.

3.3.2. Sample Collection and Preparation for Analysis

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow undissolved material to settle.

-

Carefully withdraw a precise volume (e.g., 1 mL) of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial (for the gravimetric method) or a volumetric flask for dilution (for the HPLC method). This step is crucial to remove any undissolved microparticles.

3.3.3. Quantification by Gravimetric Method

-

For the gravimetric method, place the vial containing the filtered aliquot in a rotary evaporator or a vacuum oven at a temperature that facilitates solvent evaporation without degrading the compound.

-

Once all the solvent has been removed, weigh the vial containing the dried residue.

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

3.3.4. Quantification by HPLC Method

-

For the HPLC method, dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample by HPLC. A typical starting point for method development would be a reversed-phase C18 column with a mobile phase of acetonitrile and water.

-

Quantify the concentration of 2-butyl-2-(2,4-dichlorophenyl)oxirane in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

Data Presentation

The quantitative solubility data obtained from the experimental protocols should be organized into a clear and concise table for easy comparison.

Table 2: Quantitative Solubility of 2-butyl-2-(2,4-dichlorophenyl)oxirane at 25°C

| Solvent | Solubility (g/L) | Solubility (mol/L) | Method |

| e.g., Dichloromethane | Data to be determined | Data to be determined | Gravimetric/HPLC |

| e.g., Acetone | Data to be determined | Data to be determined | Gravimetric/HPLC |

| e.g., Ethyl Acetate | Data to be determined | Data to be determined | Gravimetric/HPLC |

| e.g., Toluene | Data to be determined | Data to be determined | Gravimetric/HPLC |

| e.g., Hexane | Data to be determined | Data to be determined | Gravimetric/HPLC |

| e.g., Methanol | Data to be determined | Data to be determined | Gravimetric/HPLC |

| e.g., Ethanol | Data to be determined | Data to be determined | Gravimetric/HPLC |

Logical Relationships in Synthesis

The solubility of 2-butyl-2-(2,4-dichlorophenyl)oxirane is a critical factor in its synthesis and subsequent reactions. The diagram below illustrates a common synthetic pathway.

Caption: Synthesis of the target compound.

The choice of an inert solvent for this reaction depends on the solubility of both the starting alkene and the epoxidizing agent, as well as the stability of the resulting oxirane product.

Conclusion

This technical guide has outlined the expected solubility profile of 2-butyl-2-(2,4-dichlorophenyl)oxirane and provided detailed, actionable experimental protocols for its quantitative determination. By following these methodologies, researchers can generate the precise solubility data necessary for their specific applications, from synthetic chemistry to formulation science. The provided templates for data presentation and workflow diagrams are intended to facilitate a systematic and well-documented approach to understanding the solubility of this important chemical intermediate.

References

An In-depth Technical Guide on the Mechanism of Action of 2-butyl-2-(2,4-dichlorophenyl)oxirane as a Fungicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-butyl-2-(2,4-dichlorophenyl)oxirane is recognized primarily as a synthetic intermediate and a known impurity in the production of the triazole fungicide, Hexaconazole.[1][2] While specific quantitative data on its fungicidal efficacy is not extensively documented in publicly available literature, its structural characteristics and the known activity of related compounds strongly indicate its function as a sterol biosynthesis inhibitor (SBI). This technical guide delineates the established mechanism of action for this class of fungicides, focusing on the inhibition of the crucial fungal enzyme lanosterol 14α-demethylase (CYP51). Furthermore, this document provides detailed experimental protocols for assays pertinent to the investigation of this mechanism and presents visual representations of the key pathways and experimental workflows.

Introduction

2-butyl-2-(2,4-dichlorophenyl)oxirane is an organic compound featuring an oxirane ring, a butyl group, and a 2,4-dichlorophenyl moiety.[3] Its structural similarity to known demethylation inhibitor (DMI) fungicides, and its role as a precursor to the potent fungicide Hexaconazole, positions it as a compound with fungicidal properties.[1][4] DMI fungicides, also known as FRAC (Fungicide Resistance Action Committee) code 3 fungicides, are a critical class of agrochemicals that control a broad spectrum of fungal pathogens. Their mode of action centers on the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary fungicidal action of 2-butyl-2-(2,4-dichlorophenyl)oxirane is attributed to its interference with the biosynthesis of ergosterol, a sterol unique to fungi that is vital for the structure and function of their cell membranes.[5] This disruption is achieved through the specific inhibition of the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[5]

The ergosterol biosynthesis pathway is a multi-step process. The inhibition of lanosterol 14α-demethylase by DMI fungicides blocks the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol. This enzymatic step is critical for the removal of the 14α-methyl group from the sterol precursor. The consequences of this inhibition are twofold:

-

Depletion of Ergosterol: The blockage of the pathway leads to a significant reduction in the cellular concentration of ergosterol. The fungal cell membrane, deprived of its key structural component, loses its integrity and fluidity, impairing its functions in regulating permeability and the activity of membrane-bound enzymes.

-

Accumulation of Toxic Sterol Intermediates: The inhibition of lanosterol 14α-demethylase results in the accumulation of 14α-methylated sterol precursors, such as lanosterol.[5] These aberrant sterols are incorporated into the fungal cell membrane, further disrupting its structure and leading to increased permeability and eventual cell death.[5]

This multifaceted disruption of the fungal cell membrane ultimately inhibits fungal growth and proliferation.[5]

Quantitative Data

A comprehensive search of scientific literature, patent databases, and regulatory documents did not yield specific quantitative data (e.g., IC50, EC50, MIC, MFC) for the fungicidal activity of 2-butyl-2-(2,4-dichlorophenyl)oxirane. As an impurity of Hexaconazole, it is possible that its individual fungicidal potency has not been a primary focus of published research. The available information describes its fungicidal properties in a qualitative manner.

For context, the class of DMI fungicides, to which this compound belongs, exhibits a wide range of activity depending on the specific fungal pathogen. For example, various triazole fungicides have been shown to have MIC values ranging from <0.016 µg/ml to >64 µg/ml against different yeast and mold species.[6][7][8]

Experimental Protocols

To investigate the mechanism of action of 2-butyl-2-(2,4-dichlorophenyl)oxirane or similar DMI fungicides, the following experimental protocols are recommended.

Antifungal Susceptibility Testing

These assays are fundamental for determining the in vitro activity of a compound against various fungal species.

4.1.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

-

Materials: 96-well microtiter plates, fungal isolates, appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS), 2-butyl-2-(2,4-dichlorophenyl)oxirane, positive control fungicide (e.g., Hexaconazole), spectrophotometer.

-

Procedure:

-

Prepare a stock solution of 2-butyl-2-(2,4-dichlorophenyl)oxirane in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the microtiter plates containing the broth medium to achieve a range of final concentrations.

-

Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 cells/mL) from a fresh culture.

-

Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determine the MIC by visual inspection or by measuring the absorbance at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration showing a significant reduction (typically ≥50%) in growth compared to the control.

-

4.1.2. Determination of Minimum Fungicidal Concentration (MFC)

This assay determines the lowest concentration of an antifungal agent that kills the fungus.

-

Procedure:

-

Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

-

Spot the aliquot onto an agar plate (e.g., Sabouraud Dextrose Agar) that does not contain the test compound.

-

Incubate the agar plates at the appropriate temperature until growth is visible in the control spots.

-

The MFC is the lowest concentration from the MIC assay that results in no fungal growth on the agar plate.

-

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the qualitative and quantitative analysis of the sterol composition of fungal cells treated with the test compound, providing direct evidence of ergosterol biosynthesis inhibition.

-

Materials: Fungal culture, 2-butyl-2-(2,4-dichlorophenyl)oxirane, saponification solution (e.g., 10% KOH in 90% ethanol), hexane, derivatizing agent (e.g., BSTFA), GC-MS system.

-

Procedure:

-

Grow the fungal culture in the presence and absence of a sub-inhibitory concentration of the test compound.

-

Harvest and lyophilize the fungal mycelia.

-

Perform saponification of the dried mycelia to release the non-saponifiable lipids (including sterols).

-

Extract the sterols from the saponified mixture using an organic solvent like hexane.

-

Evaporate the solvent and derivatize the sterol extract to increase volatility for GC analysis.

-

Analyze the derivatized sterols by GC-MS. Identify and quantify the different sterols by comparing their mass spectra and retention times with known standards.

-

Compare the sterol profiles of treated and untreated cells, looking for a decrease in ergosterol and an accumulation of lanosterol and other 14α-methylated sterols.

-

In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the target enzyme.

-

Materials: Microsomal fraction containing CYP51 from a relevant fungal species (e.g., Candida albicans, Aspergillus fumigatus), lanosterol substrate, NADPH-cytochrome P450 reductase, NADPH, 2-butyl-2-(2,4-dichlorophenyl)oxirane, buffer solution, HPLC system.

-

Procedure:

-

Prepare a reaction mixture containing the fungal microsomes, buffer, and the test compound at various concentrations.

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding lanosterol and the NADPH regenerating system.

-

Incubate the reaction for a specific time at an optimal temperature.

-

Stop the reaction and extract the sterols.

-

Analyze the sterol mixture by HPLC to quantify the amount of lanosterol that has been converted to its demethylated product.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition of enzyme activity).

-

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of 2-butyl-2-(2,4-dichlorophenyl)oxirane.

Experimental Workflow Diagram

Caption: Experimental workflow for fungicide mechanism of action studies.

Conclusion

2-butyl-2-(2,4-dichlorophenyl)oxirane, an impurity of the fungicide Hexaconazole, is understood to act as a demethylation inhibitor (DMI) fungicide. Its mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway. This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, ultimately disrupting the fungal cell membrane and causing cell death. While the qualitative mechanism is well-established for this class of compounds, specific quantitative data on the fungicidal potency of 2-butyl-2-(2,4-dichlorophenyl)oxirane is lacking in the current body of scientific literature. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation of this and other DMI fungicides. Further research is warranted to quantify the specific antifungal activity of this compound against a range of pathogenic fungi.

References

- 1. 2-(2,4-Dichlorophenyl)-2-n-butyl oxirane | 88374-07-6 [amp.chemicalbook.com]

- 2. 2-butyl-2-(2,4-dichlorophenyl)oxirane [chemicalbook.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. US4988829A - Process for the preparation of 2-(4-chlorophenylethyl)-2-tert.-butyl-oxirane - Google Patents [patents.google.com]

- 5. Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | 88374-07-6 | Benchchem [benchchem.com]

- 6. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro antifungal activity of posaconazole against various pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate of 2-butyl-2-(2,4-dichlorophenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the environmental fate of 2-butyl-2-(2,4-dichlorophenyl)oxirane. This compound is primarily known as a significant impurity in the production of Hexaconazole, a broad-spectrum triazole fungicide.[1][2] Understanding its behavior in the environment is crucial for a complete ecological risk assessment of Hexaconazole-based agrochemical products. This document summarizes its physicochemical properties, explores its principal degradation pathways, and outlines detailed experimental protocols for its environmental assessment.

Physicochemical Properties

A summary of the known physical and chemical properties of 2-butyl-2-(2,4-dichlorophenyl)oxirane is presented in Table 1. These properties are essential for predicting its environmental distribution and partitioning. The n-butyl group contributes to its hydrophobic nature, which influences its solubility and interaction with biological systems.[1]

| Property | Value | Source |

| IUPAC Name | 2-butyl-2-(2,4-dichlorophenyl)oxirane | [3] |

| CAS Number | 88374-07-6 | [3] |

| Molecular Formula | C₁₂H₁₄Cl₂O | [3][4] |

| Molecular Weight | 245.14 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [5] |

| Melting Point | Approximately -67 to -65°C | [5] |

| Boiling Point | Approximately 277-280°C | [5] |

| Density | Approximately 1.23 g/mL | [5] |

| Calculated XLogP3 | 4.3 | [3] |

| Solubility | Good solubility in common organic solvents | [5] |

Environmental Fate and Degradation Pathways

The environmental persistence of 2-butyl-2-(2,4-dichlorophenyl)oxirane is determined by its susceptibility to abiotic and biotic degradation processes. The primary pathways for its transformation in the environment are hydrolysis, photolysis, and microbial degradation.[2]

Hydrolysis

The strained three-membered ether (oxirane) ring is the most reactive site for hydrolysis.[2] This reaction can be catalyzed by both acids and bases, leading to the opening of the oxirane ring to form a vicinal diol.

Under acidic conditions, the epoxide oxygen is protonated, making the ring's carbon atoms more electrophilic and susceptible to nucleophilic attack by water. This process results in the formation of 1-(2,4-dichlorophenyl)-1-butyl-1,2-ethanediol.[2] Under neutral or basic conditions, the ring-opening occurs via direct nucleophilic attack of a hydroxide ion on one of the ring's carbon atoms, yielding the same diol product.[2]

Photolysis

Photodegradation is a significant abiotic degradation route for many organic molecules in the environment.[2] For 2-butyl-2-(2,4-dichlorophenyl)oxirane, the presence of the dichlorophenyl group suggests that it can absorb ultraviolet radiation, leading to photochemical reactions. Potential photolytic degradation pathways include the cleavage of the carbon-chlorine bonds and the breakdown of the aromatic ring. While specific photodegradation products for this compound have not been detailed in the literature, studies on other dichlorophenyl compounds suggest that dechlorination and hydroxylation are common reactions.

Biodegradation

Microbial activity is a primary driver for the degradation of organic compounds in soil and water. The biodegradation of 2-butyl-2-(2,4-dichlorophenyl)oxirane is expected to be initiated by enzymatic processes. While specific studies on this compound are lacking, research on the microbial degradation of other epoxides and aromatic compounds provides insights into potential pathways.[6][7] Bacteria such as Rhodococcus rhodochrous and Ochrobactrum anthropi have been shown to degrade epoxy resins, utilizing them as a sole carbon source.[6] The degradation pathway may involve initial enzymatic ring-opening of the epoxide, followed by further breakdown of the resulting diol and the aromatic ring.

| Environmental Fate Parameter | Value | Remarks |

| Hydrolysis Half-life (t₁/₂) | Data not available | Expected to be pH-dependent. |

| Photolysis Quantum Yield (Φ) | Data not available | Dependent on wavelength and environmental conditions. |

| Photolysis Half-life (t₁/₂) | Data not available | Dependent on light intensity and season. |

| Ready Biodegradability | Data not available | Expected to undergo microbial degradation. |

| Soil Aerobic Half-life (t₁/₂) | Data not available | |

| Aquatic Biodegradation Half-life (t₁/₂) | Data not available |

Experimental Protocols

Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are essential for determining the environmental fate of chemicals. The following sections outline the recommended experimental protocols for assessing the hydrolysis, photolysis, and biodegradation of 2-butyl-2-(2,4-dichlorophenyl)oxirane.

Hydrolysis as a Function of pH (OECD 111)

This test determines the rate of abiotic hydrolysis of the test substance in aqueous solutions at environmentally relevant pH values.[8][9][10]

Methodology:

-

Preparation of Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Application of Test Substance: The test substance is added to the buffer solutions at a concentration not exceeding 0.01 M or half its water solubility.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Aliquots are taken at appropriate time intervals.

-

Analysis: The concentration of the parent compound and any major hydrolysis products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: The rate of hydrolysis is determined, and the half-life is calculated assuming pseudo-first-order kinetics.

Phototransformation of Chemicals in Water (OECD 316)

This guideline describes a tiered approach to assess the direct photolysis of chemicals in water.[1][11][12][13]

Methodology:

-

Tier 1 (Screening): The UV-Vis absorption spectrum of the test substance is measured to determine if it absorbs light at wavelengths greater than 290 nm. If so, a maximum possible photolysis rate is calculated.

-

Tier 2 (Experimental Study):

-

Irradiation: A solution of the test substance in purified, buffered water is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Dark Controls: Parallel samples are incubated in the dark to account for any non-photolytic degradation.

-

Sampling and Analysis: Samples are taken at various time points and analyzed for the parent compound and transformation products.

-

Quantum Yield Determination (Optional): The quantum yield can be determined to allow for the calculation of photolysis rates under different environmental conditions.

-

Ready Biodegradability (OECD 301)

The OECD 301 series of tests are designed to screen chemicals for ready biodegradability in an aerobic aqueous medium.[14][15][16][17]

Methodology:

-

Test System: A mineral medium containing the test substance is inoculated with microorganisms from a source such as activated sludge.

-

Incubation: The test system is incubated under aerobic conditions in the dark or diffuse light for 28 days.

-

Measurement of Degradation: Biodegradation is monitored by measuring parameters such as Dissolved Organic Carbon (DOC) removal, CO₂ evolution, or oxygen consumption.

-

Controls: Blank controls (inoculum only) and reference controls (with a readily biodegradable substance) are run in parallel.

-

Pass Levels: A substance is considered readily biodegradable if it meets the pass levels (e.g., >60% of theoretical CO₂ evolution or >70% DOC removal) within a 10-day window during the 28-day test period.[15]

Conclusion

The environmental fate of 2-butyl-2-(2,4-dichlorophenyl)oxirane is governed by a combination of hydrolysis, photolysis, and biodegradation. The presence of the reactive oxirane ring and the dichlorophenyl moiety suggests that this compound is unlikely to persist indefinitely in the environment. However, a significant data gap exists regarding the specific rates and products of these degradation processes. Further experimental studies, following standardized protocols such as those outlined in this guide, are necessary to quantify its environmental half-life and identify its transformation products. This information is critical for conducting a thorough environmental risk assessment and ensuring the safe use of agrochemicals containing this impurity.

References

- 1. fera.co.uk [fera.co.uk]

- 2. Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | 88374-07-6 | Benchchem [benchchem.com]

- 3. Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | C12H14Cl2O | CID 11118288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-butyl-2-(2,4-dichlorophenyl)oxirane [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Microbial Degradation of Epoxy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbial Depolymerization of Epoxy Resins: A Novel Approach to a Complex Challenge [mdpi.com]

- 8. oecd.org [oecd.org]

- 9. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 10. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 11. oecd.org [oecd.org]

- 12. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 13. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 14. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 15. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 16. oecd.org [oecd.org]

- 17. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

Toxicity Profile of Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-, an Impurity of the Fungicide Hexaconazole

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available toxicity data relevant to Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-, a known process-related impurity in the production of the triazole fungicide hexaconazole. Direct toxicological data for this specific oxirane compound is limited in publicly available literature. Therefore, this guide focuses on the extensive toxicity profile of the parent compound, hexaconazole, as the potential risks associated with impurities are often evaluated within the context of the final product's safety assessment. The information presented herein is compiled from various regulatory agency reports and scientific studies, offering a robust resource for researchers and professionals in drug development and chemical safety.

Disclaimer

The following toxicological data pertains to hexaconazole . While Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- is an impurity of hexaconazole, the toxicity of the pure impurity has not been extensively studied. The data on hexaconazole provides a critical framework for understanding the potential hazards.

Quantitative Toxicity Data for Hexaconazole

The toxicological profile of hexaconazole has been established through a comprehensive battery of studies on various animal models. The key quantitative data from these studies are summarized in the tables below.

Acute Toxicity

Table 1: Acute Toxicity of Hexaconazole

| Study Type | Species | Route | Endpoint | Value (mg/kg bw) | Toxicity Category |

| Oral | Rat | Oral | LD50 | 2189 | Low |

| Dermal | Rat | Dermal | LD50 | >2000 | Low |

| Inhalation | Rat | Inhalation | LC50 | >5.9 mg/L | Low |

Data sourced from EPA regulatory documents.[1][2]

Subchronic and Chronic Toxicity

Table 2: Subchronic and Chronic Toxicity of Hexaconazole

| Study Type | Species | Duration | Route | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Target Organs |

| Subchronic Oral | Rat | 90 days | Oral | 5 | 50 | Liver, Adrenal Gland |

| Subchronic Oral | Dog | 90 days | Oral | 5 | 25 | Liver |

| Chronic Oral | Rat | 2 years | Oral | 3.75 | 23.5 (males), 29.6 (females) | Liver, Body Weight |

| Chronic Oral | Mouse | 2 years | Oral | - | 23.5 (males), 29.6 (females) | Liver, Body Weight |

| Chronic Oral | Dog | 1 year | Oral | 2 | 10 | Liver |

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level. Data sourced from EPA and other regulatory assessments.[1][3]

Reproductive and Developmental Toxicity

Table 3: Reproductive and Developmental Toxicity of Hexaconazole

| Study Type | Species | Route | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Effects Observed |

| 2-Generation Reproduction | Rat | Oral | Parental: 5, Offspring: 5 | Parental: 50, Offspring: 50 | Decreased body weight gain, litter size, and pup survival at LOAEL |

| Developmental | Rat | Oral | Maternal: 25, Developmental: 2.5 | Maternal: 250, Developmental: 25 | Delayed ossification, extra ribs at developmental LOAEL |

| Developmental | Rabbit | Oral | Maternal: 25, Developmental: 12.5 | Maternal: 50, Developmental: 25 | Decreased fetal weights at developmental LOAEL |

Data sourced from EPA regulatory documents.[1]

Genotoxicity and Carcinogenicity

Table 4: Genotoxicity and Carcinogenicity of Hexaconazole

| Study Type | Result |

| Ames Test | Negative |

| Chromosomal Aberration | Negative |

| Mouse Lymphoma Assay | Negative |

| Carcinogenicity | |

| Rat | Evidence of carcinogenicity (Leydig cell tumors) |

| Mouse | Not considered carcinogenic at doses tested |

Hexaconazole is not considered to be a mutagen. The carcinogenicity finding in rats is considered to have a threshold and is not genotoxic.[1][3]

Experimental Protocols

The toxicity studies on hexaconazole were generally conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).[4][5][6][7]

General Experimental Workflow for Toxicity Testing

The following diagram illustrates a generalized workflow for the toxicological evaluation of a pesticide like hexaconazole.

Key Experimental Methodologies

-

Acute Oral Toxicity (LD50): Typically conducted in rats. Animals are administered a single dose of the test substance by gavage. Mortality is observed for 14 days, and the LD50 (the dose that is lethal to 50% of the test population) is calculated. Clinical signs of toxicity and gross necropsy findings are also recorded.[1]

-

Repeated Dose 90-Day Oral Toxicity Study: Conducted in rodents (e.g., rats) and a non-rodent species (e.g., dogs). The test substance is administered daily in the diet or by gavage for 90 days at three or more dose levels. Endpoints evaluated include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology. The No Observed Adverse Effect Level (NOAEL) and the Lowest Observed Adverse Effect Level (LOAEL) are determined.[1][3]

-

Two-Generation Reproduction Toxicity Study: Typically performed in rats. The test substance is administered to parental (F0) animals prior to mating, during mating, gestation, and lactation. The offspring (F1 generation) are then selected to become the parents of the F2 generation. The study assesses effects on reproductive performance, including fertility, gestation, and lactation, as well as the growth and development of the offspring.[1]

-

Prenatal Developmental Toxicity Study: Conducted in a rodent (e.g., rat) and a non-rodent species (e.g., rabbit). Pregnant females are administered the test substance during the period of organogenesis. The dams are euthanized just prior to parturition, and the fetuses are examined for external, visceral, and skeletal abnormalities. Maternal toxicity is also assessed.[1]

Signaling Pathways and Logical Relationships

Hexaconazole's Proposed Mechanism of Action and Potential for Toxicity

Hexaconazole's primary mode of action as a fungicide is the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.[8] In mammals, while the direct targets are different, the broader class of conazole fungicides has been associated with effects on steroidogenesis and xenobiotic metabolism, primarily through interactions with cytochrome P450 enzymes. The observed liver toxicity in animal studies with hexaconazole is consistent with this mechanism.

The following diagram illustrates the logical relationship between hexaconazole exposure and potential adverse outcomes based on the available data.

Regulation and Control of Impurities

Regulatory bodies like the EPA have established guidelines for the assessment of impurities in pesticide formulations.[9][10] Generally, impurities present at levels above 0.1% by weight of the technical grade active ingredient require identification and discussion.[9] If an impurity is considered to be of toxicological concern, a more thorough risk assessment is necessary, and maximum acceptable limits may be established. While a specific limit for Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- in hexaconazole was not found in the reviewed public documents, its presence would be considered as part of the overall safety assessment of the technical grade hexaconazole. The general principle is to ensure that the presence of impurities does not significantly increase the toxicity of the final product compared to the purified active ingredient that was used in the comprehensive toxicological testing.[11]

Conclusion

While direct toxicity data for Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- are scarce, a comprehensive understanding of the toxicological profile of its parent compound, hexaconazole, provides a strong basis for risk assessment. Hexaconazole exhibits low acute toxicity but is associated with effects on the liver, reproduction, and development following repeated exposure in animal studies. It is not genotoxic, and its carcinogenic potential in rats is considered to have a threshold. The presence of Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- as an impurity in hexaconazole formulations is subject to regulatory oversight to ensure that it does not pose an unacceptable risk to human health or the environment. This technical guide serves as a foundational resource for professionals requiring an in-depth understanding of the toxicological landscape surrounding this specific impurity. Further research focused directly on the toxicity of Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- would be beneficial for a more refined risk characterization.

References

- 1. epa.gov [epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. apjmt.mums.ac.ir [apjmt.mums.ac.ir]

- 4. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pacificbiolabs.com [pacificbiolabs.com]

- 6. epa.gov [epa.gov]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. Stereoselective Toxicokinetic and Distribution Study on the Hexaconazole Enantiomers in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eCFR :: 40 CFR 158.340 -- Discussion of formation of impurities. [ecfr.gov]

- 10. 40 CFR § 158.340 - Discussion of formation of impurities. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 11. food.ec.europa.eu [food.ec.europa.eu]

A Comprehensive Review of 2-butyl-2-(2,4-dichlorophenyl)oxirane Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-butyl-2-(2,4-dichlorophenyl)oxirane is an organic compound primarily recognized as a significant impurity in the production of Hexaconazole, a broad-spectrum triazole fungicide. Its presence in commercial fungicide formulations necessitates a thorough understanding of its chemical properties, biological activity, and potential toxicological effects. This technical guide provides a comprehensive literature review of the existing research on 2-butyl-2-(2,4-dichlorophenyl)oxirane, summarizing its synthesis, mechanism of action, and available data on its biological and toxicological profile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug and pesticide development.

Chemical and Physical Properties

2-butyl-2-(2,4-dichlorophenyl)oxirane is a chiral molecule with the chemical formula C₁₂H₁₄Cl₂O. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄Cl₂O | |

| Molecular Weight | 245.14 g/mol | [1][2] |

| CAS Number | 88374-07-6 | [2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | ~277-280 °C | |

| Melting Point | ~ -67 to -65 °C | |

| Density | ~1.23 g/mL | |

| Solubility | Good solubility in common organic solvents |

Table 1: Physicochemical Properties of 2-butyl-2-(2,4-dichlorophenyl)oxirane

Synthesis and Manufacturing

The synthesis of 2-butyl-2-(2,4-dichlorophenyl)oxirane is not typically the primary goal of chemical manufacturing but rather a byproduct in the synthesis of Hexaconazole. However, understanding its formation is crucial for controlling its levels in the final product. The primary synthetic routes to this oxirane involve the epoxidation of its corresponding alkene precursor, 1-(2,4-dichlorophenyl)hex-1-ene.

Experimental Protocol: Epoxidation of 1-(2,4-dichlorophenyl)hex-1-ene

A common method for the synthesis of 2-butyl-2-(2,4-dichlorophenyl)oxirane involves the epoxidation of 1-(2,4-dichlorophenyl)hex-1-ene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

1-(2,4-dichlorophenyl)hex-1-ene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1-(2,4-dichlorophenyl)hex-1-ene in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of m-CPBA in dichloromethane to the flask with stirring.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-butyl-2-(2,4-dichlorophenyl)oxirane.

Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and stoichiometry may need to be optimized for best results.

An alternative synthetic approach involves the reaction of 4,4-dimethyl-1-(4-chlorophenyl)-3-pentanone with dimethyl sulfide and dimethyl sulfate under alkaline conditions.

Biological Activity and Mechanism of Action

As an impurity of the fungicide Hexaconazole, the biological activity of 2-butyl-2-(2,4-dichlorophenyl)oxirane is presumed to be similar to that of its parent compound, though likely less potent. The primary mode of action of azole fungicides is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][4][5]

This inhibition is achieved by targeting the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. The binding of the azole fungicide to the heme cofactor of CYP51 prevents the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway. This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function.[3][5]

While no specific quantitative data on the fungicidal activity (e.g., IC₅₀ or MIC values) of 2-butyl-2-(2,4-dichlorophenyl)oxirane against various fungal species are publicly available, its structural similarity to Hexaconazole suggests a similar mechanism of action.

Toxicological Profile

For context, the toxicological profile of the parent compound, Hexaconazole, has been evaluated by regulatory bodies.

| Endpoint | Value | Species | Source |

| Acute Oral LD₅₀ | >2000 mg/kg | Rat | [8] |

| Acute Dermal LD₅₀ | >2000 mg/kg | Rat | [8] |

| Carcinogenicity | Group C (Possible Human Carcinogen) | - | [9] |

| Genotoxicity | Not considered mutagenic | In vitro/In vivo assays | [8][10] |

| Acceptable Daily Intake (ADI) | 0.0047 mg/kg bw/day | - | [10] |

| Acute Reference Dose (ARfD) | 0.25 mg/kg bw/day | - | [10] |

Table 2: Toxicological Data for Hexaconazole (Parent Compound)

Note: The toxicological profile of 2-butyl-2-(2,4-dichlorophenyl)oxirane may differ from that of Hexaconazole.

Pharmacokinetics (ADME)

There is no publicly available information on the absorption, distribution, metabolism, and excretion (ADME) of 2-butyl-2-(2,4-dichlorophenyl)oxirane. General ADME studies are crucial in the early stages of drug and chemical development to assess the compound's behavior in a biological system.[11]

Analytical Methods

The detection and quantification of 2-butyl-2-(2,4-dichlorophenyl)oxirane as an impurity in Hexaconazole formulations are critical for quality control. While specific validated methods for this oxirane are not detailed in the available literature, general analytical techniques for the analysis of fungicide impurities are applicable. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or a diode-array detector (DAD) is a common approach.[12][13]

General Workflow for Impurity Analysis

Conclusion

2-butyl-2-(2,4-dichlorophenyl)oxirane is an impurity of the fungicide Hexaconazole. Its biological activity is likely similar to its parent compound, involving the inhibition of ergosterol biosynthesis in fungi. While general synthetic and analytical methodologies are understood, there is a significant lack of publicly available quantitative data on the specific fungicidal activity, toxicology, and pharmacokinetics of this compound. As a member of the epoxide class, its potential genotoxicity warrants careful consideration and control in commercial fungicide formulations. Further research is needed to fully characterize the biological and toxicological profile of 2-butyl-2-(2,4-dichlorophenyl)oxirane to ensure the safety and efficacy of Hexaconazole-based products. This guide serves as a foundational resource, summarizing the current state of knowledge and highlighting areas where further investigation is required.

References

- 1. Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | 88374-07-6 | Benchchem [benchchem.com]

- 2. Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | C12H14Cl2O | CID 11118288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. davidmoore.org.uk [davidmoore.org.uk]

- 7. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole [mdpi.com]

- 8. epa.gov [epa.gov]

- 9. govinfo.gov [govinfo.gov]

- 10. fsc.go.jp [fsc.go.jp]

- 11. Hexaconazole | C14H17Cl2N3O | CID 66461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. altabrisagroup.com [altabrisagroup.com]

Methodological & Application

Synthesis of Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- from its Alkene Precursor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-, a key intermediate in the synthesis of various compounds of interest in the pharmaceutical and agrochemical industries. The primary focus of this guide is the epoxidation of its corresponding alkene precursor, 1-(2,4-dichlorophenyl)-1-hexene.

Overview

The synthesis of Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- is a multi-step process commencing with the formation of the alkene precursor, followed by its epoxidation. Two common and effective methods for the synthesis of the alkene precursor, 1-(2,4-dichlorophenyl)-1-hexene, are the Wittig reaction and the Grignard reaction, both starting from 2,4-dichlorobenzaldehyde. The subsequent epoxidation of the alkene is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used and effective reagent for this transformation.[1]

Chemical Properties of Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-

| Property | Value |

| Molecular Formula | C₁₂H₁₄Cl₂O[2][3] |

| Molecular Weight | 245.14 g/mol [2] |

| Appearance | Colorless to light yellow liquid[3] |

| Boiling Point | Approximately 277-280°C[3] |

| Density | Approximately 1.23 g/mL[3] |

Synthesis of the Alkene Precursor: 1-(2,4-dichlorophenyl)-1-hexene

The synthesis of the alkene precursor can be approached via two primary routes: the Wittig reaction and the Grignard reaction.

Wittig Reaction Protocol

The Wittig reaction provides a reliable method for the formation of the carbon-carbon double bond with good control over its position.[4][5]

Reaction Scheme:

Experimental Protocol:

-

Preparation of the Wittig Reagent (Butyltriphenylphosphonium bromide): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triphenylphosphine (1.1 eq) and 1-bromobutane (1.0 eq) in anhydrous toluene. Heat the mixture at reflux for 24 hours. Cool the reaction to room temperature, and collect the precipitated phosphonium salt by filtration. Wash the solid with cold diethyl ether and dry under vacuum.

-

Ylide Formation and Reaction with Aldehyde: To a suspension of butyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add a strong base such as n-butyllithium (1.0 eq) dropwise. Allow the resulting deep red or orange solution of the ylide to stir for 1 hour at 0°C.

-

Add a solution of 2,4-dichlorobenzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure. The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Yield: Yields for Wittig reactions with substituted benzaldehydes can vary but are often in the range of 60-85%.[6][7]

Grignard Reaction Protocol

An alternative route to the alkene involves the reaction of a Grignard reagent with 2,4-dichlorobenzaldehyde to form an alcohol intermediate, which is subsequently dehydrated.[8][9]

Reaction Scheme:

Experimental Protocol:

-

Preparation of the Grignard Reagent (Butylmagnesium bromide): In an oven-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromobutane (1.0 eq) in anhydrous diethyl ether dropwise to the magnesium turnings. Maintain a gentle reflux throughout the addition. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Aldehyde: Cool the Grignard reagent to 0°C and add a solution of 2,4-dichlorobenzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude 1-(2,4-dichlorophenyl)pentan-1-ol.

-

Dehydration of the Alcohol: Dissolve the crude alcohol in toluene and add a catalytic amount of a strong acid such as p-toluenesulfonic acid. Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC until the starting alcohol is consumed.

-

Purification: Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude alkene by flash column chromatography on silica gel using hexane as the eluent.

Expected Yield: The Grignard reaction with substituted benzaldehydes typically proceeds with good yields, often in the range of 70-90% for the alcohol formation.[10][11][12] The subsequent dehydration can also be high-yielding.

Epoxidation of 1-(2,4-dichlorophenyl)-1-hexene

The epoxidation of the alkene precursor is a critical step in the synthesis of the target oxirane. m-CPBA is a reliable and commonly used reagent for this transformation.[13][14]

Reaction Scheme:

Experimental Protocol:

-

Dissolve 1-(2,4-dichlorophenyl)-1-hexene (1.0 eq) in a suitable inert solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.[1]

-

Cool the solution to 0°C in an ice bath.

-

Add m-CPBA (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C. The reaction is often exothermic.

-

After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure oxirane.

Expected Yield: The epoxidation of styrenes and substituted styrenes with m-CPBA generally proceeds with high yields, often exceeding 80-95%.[15][16][17]

Data Presentation

Table 1: Summary of Reaction Yields

| Step | Reaction | Typical Yield Range |

| 1a | Wittig Reaction | 60-85% |

| 1b | Grignard Reaction & Dehydration | 65-85% (overall) |

| 2 | Epoxidation with m-CPBA | 80-95% |

Table 2: Spectroscopic Data for Key Compounds

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 1-(2,4-dichlorophenyl)-1-hexene | ~7.4-7.1 (m, 3H, Ar-H), ~6.4 (d, 1H, =CH), ~5.8 (dt, 1H, =CH), ~2.2 (q, 2H, -CH₂-), ~1.4 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) | Aromatic carbons (~135-127), Olefinic carbons (~130, ~128), Alkyl carbons (~35, ~31, ~22, ~14) |

| Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | ~7.5-7.2 (m, 3H, Ar-H), ~3.1 (d, 1H, oxirane-H), ~2.8 (d, 1H, oxirane-H), ~1.8-1.3 (m, 6H, butyl-CH₂), ~0.9 (t, 3H, -CH₃) | Aromatic carbons (~136-127), Oxirane carbons (~60, ~55), Alkyl carbons (~35, ~27, ~22, ~14) |

Note: The exact chemical shifts may vary slightly depending on the specific experimental conditions and spectrometer used.

Visualizations

Diagram 1: Overall Synthesis Workflow

Caption: Overall workflow for the synthesis of the target oxirane.

Diagram 2: Logical Relationship of Synthesis Routes

Caption: Decision pathway for the synthesis of the target compound.

References

- 1. Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | 88374-07-6 | Benchchem [benchchem.com]

- 2. Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | C12H14Cl2O | CID 11118288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. www1.udel.edu [www1.udel.edu]

- 6. researchgate.net [researchgate.net]

- 7. sciepub.com [sciepub.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. bartleby.com [bartleby.com]

- 10. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. leah4sci.com [leah4sci.com]

- 15. ias.ac.in [ias.ac.in]

- 16. Instant and quantitative epoxidation of styrene under ambient conditions over a nickel( ii )dibenzotetramethyltetraaza[14]annulene complex immobilized ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07244C [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols: Epoxidation of 1-(2,4-dichlorophenyl)hex-1-ene

Abstract

This document provides a detailed protocol for the epoxidation of 1-(2,4-dichlorophenyl)hex-1-ene to synthesize 2-butyl-2-(2,4-dichlorophenyl)oxirane. The primary method described utilizes meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent in a chlorinated solvent, a common and effective method for this type of transformation[1]. This protocol is intended for researchers and professionals in organic synthesis and drug development. It includes a detailed experimental procedure, a summary of reaction parameters, and a workflow diagram.

Introduction

Epoxides, or oxiranes, are valuable three-membered cyclic ether functional groups that serve as versatile intermediates in organic synthesis due to the strain in their ring, which allows for facile ring-opening reactions with a variety of nucleophiles[2]. The synthesis of 2-butyl-2-(2,4-dichlorophenyl)oxirane from its corresponding alkene precursor, 1-(2,4-dichlorophenyl)hex-1-ene, is a key step in the preparation of various chemical entities for research and development.

The epoxidation of alkenes can be achieved through various methods. For electron-rich alkenes, electrophilic oxidizing agents like peroxy acids are highly effective[2]. The reaction of an alkene with a peroxyacid, such as m-CPBA, is a concerted process where an oxygen atom is transferred to the double bond in a syn-addition, meaning both C-O bonds form on the same face of the double bond[3][4]. For electron-deficient alkenes, which can be less reactive towards electrophilic oxidants, nucleophilic oxidants like basic hydrogen peroxide are often employed[5][6]. However, m-CPBA remains a widely used and effective reagent for a broad range of alkenes, including those with electron-withdrawing groups[6].

This protocol focuses on the use of m-CPBA for the epoxidation of 1-(2,4-dichlorophenyl)hex-1-ene, a substrate with an electron-withdrawing dichlorophenyl group. Careful control of reaction conditions such as temperature, solvent, and stoichiometry is crucial for maximizing the yield and minimizing side reactions[1].

Experimental Protocol

This protocol is adapted from general procedures for the epoxidation of styrenes and related alkenes using m-CPBA[1][7][8].

2.1 Materials and Reagents

-

1-(2,4-dichlorophenyl)hex-1-ene

-

meta-Chloroperoxybenzoic acid (m-CPBA, caution: potential explosive, handle with care)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)

2.2 Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2,4-dichlorophenyl)hex-1-ene (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Addition of m-CPBA: To the stirred solution, add m-CPBA (1.2 eq) portion-wise over 5-10 minutes. The reaction is typically carried out at room temperature. An ice bath can be used to control any initial exotherm.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The disappearance of the starting alkene spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy any excess peroxide. Stir for 15-20 minutes.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) to remove meta-chlorobenzoic acid, followed by brine (1 x volume of organic layer).

-